3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile
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Overview
Description
5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile typically involves the reaction of 5-amino-4-cyanopyrazole with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and benzylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-cyanopyrazole: A precursor in the synthesis of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile.
4-Aminopyrazole: Another pyrazole derivative with similar reactivity but different substitution patterns.
3-Aminopyrazole: Known for its use in medicinal chemistry as a scaffold for drug design.
Uniqueness
5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
879223-59-3 |
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Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16) |
InChI Key |
RHGCBSVXKKRFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N |
Origin of Product |
United States |
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